N'~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide
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Overview
Description
N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two naphthyl groups attached to a hydrazinecarboximidohydrazide core, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and hydrazinecarboximidohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
2-hydroxy-1-naphthaldehyde+hydrazinecarboximidohydrazide→N’ 1 ,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Substitution: The hydroxyl groups in the naphthyl rings can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used in the development of fluorescent probes for detecting specific proteins or nucleic acids.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities. The compound’s ability to form stable complexes with metal ions is particularly useful in designing metal-based drugs.
Industry
In the industrial sector, N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide is used in the synthesis of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-cyclohexanecarbohydrazide
- N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide is unique due to its specific structural features, such as the presence of two naphthyl groups and the hydrazinecarboximidohydrazide core. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H19N5O2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1,2-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C23H19N5O2/c24-23(27-25-13-19-17-7-3-1-5-15(17)9-11-21(19)29)28-26-14-20-18-8-4-2-6-16(18)10-12-22(20)30/h1-14,29-30H,(H3,24,27,28)/b25-13+,26-14+ |
InChI Key |
VDECSRBUSSVHBG-BKHCZYBLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N/C(=N\N=C\C3=C(C=CC4=CC=CC=C43)O)/N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=NN=CC3=C(C=CC4=CC=CC=C43)O)N)O |
Origin of Product |
United States |
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